

What is the chemical structure of Thio-NADP?

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Compound of Interest

Compound Name: **Thio-NADP**
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An In-depth Technical Guide to the Chemical Structure of **Thio-NADP**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionicotinamide adenine dinucleotide phosphate (**Thio-NADP**), a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), serves as a critical tool in biochemical and pharmacological research.^[1] As a modified form of NADP, it plays a significant role in studying the mechanisms of NADP-dependent enzymes and exploring novel therapeutic strategies.^[1] This document provides a comprehensive overview of the chemical structure of **Thio-NADP**, its physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Core Chemical Structure

The structure of **Thio-NADP** is best understood by first examining its parent molecule, NADP. NADP is a dinucleotide, meaning it consists of two nucleotide units joined by a pyrophosphate bridge.^[2] These units are an adenosine monophosphate (AMP) and a nicotinamide mononucleotide (NMN). A key distinguishing feature of NADP from NAD is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.^{[2][3]}

The defining modification in **Thio-NADP** is the substitution of the oxygen atom in the carboxamide group of the nicotinamide ring with a sulfur atom, forming a thione group (-C(S)NH₂).^{[4][5]} This single atomic substitution significantly alters the molecule's electronic

properties and absorbance spectrum while often retaining its ability to act as a cofactor for various enzymes.^[5]

The complete structure consists of:

- Adenine: A purine nucleobase.
- Ribose (Adenosine-linked): A pentose sugar attached to adenine. It is phosphorylated at the 2' and 5' positions.
- Nicotinamide: A pyridine derivative. In **Thio-NADP**, this is a thionicotinamide.
- Ribose (Nicotinamide-linked): A pentose sugar attached to the thionicotinamide.
- Pyrophosphate Group: A chain of three phosphate groups linking the two ribose sugars.

Physicochemical Properties

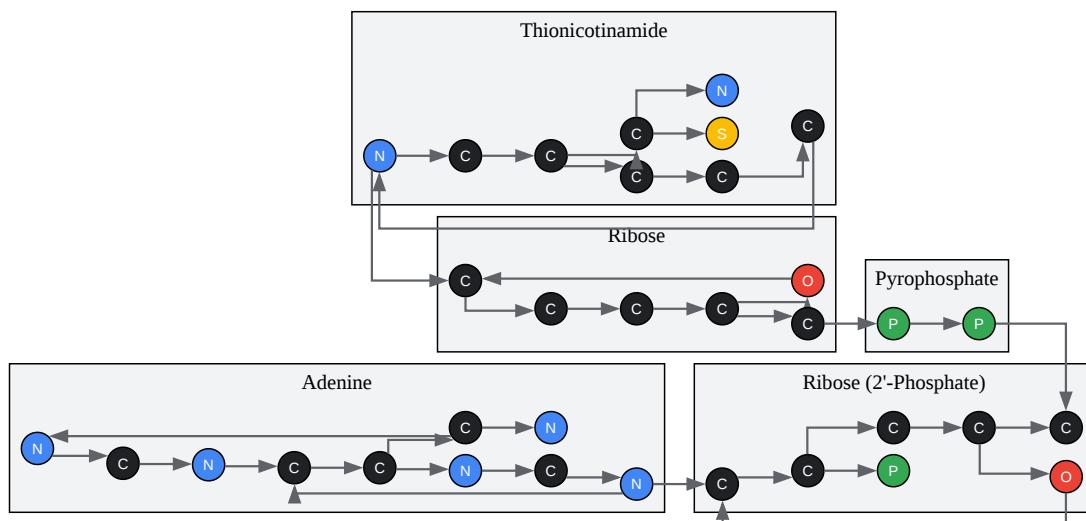
The introduction of the sulfur atom imparts unique characteristics to **Thio-NADP**. The molecular formula for the oxidized form is C₂₁H₂₈N₇O₁₆P₃S.^[6] It is often supplied as a potassium salt with the formula C₂₁H₂₇N₇O₁₆SP₃·K.^[7] The thione modification results in a distinct absorbance profile, with a characteristic peak around 405 nm, which allows its reactions to be monitored spectrophotometrically without interference from native NAD(P)H at 340 nm.^[5]

Data Summary

Property	Thio-NADP (Oxidized Form)	NADP+ (Oxidized Form)
Molecular Formula	C ₂₁ H ₂₈ N ₇ O ₁₆ P ₃ S ^[6]	C ₂₁ H ₂₈ N ₇ O ₁₇ P ₃ ^[2]
Molecular Weight	~797.6 g/mol (Potassium Salt) ^[7] ^[8]	~743.4 g/mol ^[2]
Key Structural Feature	Thionicotinamide group (-C(S)NH ₂)	Nicotinamide group (-C(O)NH ₂)
Max Absorbance (λ _{max})	~405 nm ^[5]	~260 nm

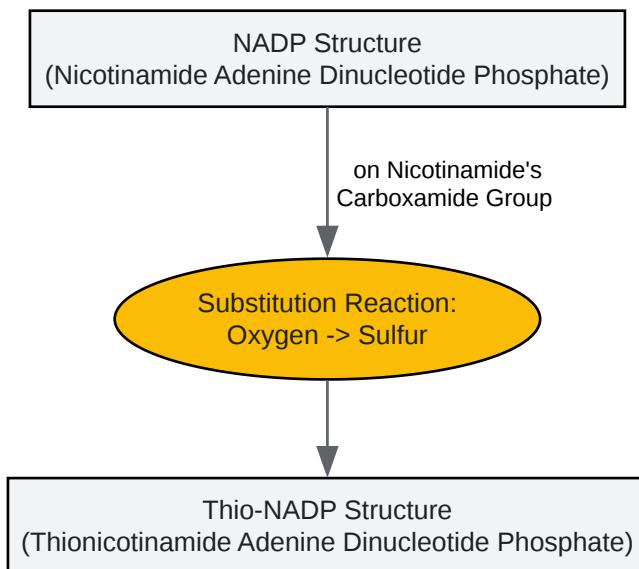
Structural Visualization

To fully appreciate the molecular architecture, the following diagrams illustrate the structure of **Thio-NADP** and its relationship to the parent NADP molecule.



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Caption: Chemical structure of **Thio-NADP**.



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Caption: Conversion of NADP to **Thio-NADP**.

Biological Context and Signaling Pathways

Thio-NADP acts as a coenzyme analog in numerous metabolic pathways. Its ability to substitute for NADP allows researchers to probe enzyme kinetics and mechanisms under modified redox conditions.

- Pentose Phosphate Pathway (PPP): **Thio-NADP** can function as a cofactor for glucose-6-phosphate dehydrogenase, a key regulatory enzyme in the PPP.^[1] This pathway is crucial for generating NADPH, which provides the reducing power for biosynthetic reactions and antioxidant defense.^[1]
- Fatty Acid Biosynthesis: The synthesis of lipids relies on reducing equivalents provided by NADPH.^[1] **Thio-NADP** can participate in these reactions, serving as a cofactor for enzymes involved in fatty acid elongation and desaturation.^[1]
- Calcium Signaling: The potassium salt of **Thio-NADP** has been identified as a blocker of NAADP (nicotinic acid adenine dinucleotide phosphate)-induced calcium release, suggesting its utility in studying intracellular calcium signaling pathways.^[7]

Caption: Role of **Thio-NADP** in metabolic pathways.

Experimental Protocols

The unique properties of **Thio-NADP** make it a valuable reagent in various experimental contexts.

Enzymatic Assay Using Thio-NADP (General Protocol)

Thio-NADP is frequently used as a substrate in enzyme activity assays, particularly in colorimetric assays where its reduction can be monitored at 405 nm.^[5]

Objective: To measure the activity of an NADP-dependent dehydrogenase (e.g., Glucose-6-Phosphate Dehydrogenase).

Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Prepare a stock solution of the substrate (e.g., 10 mM Glucose-6-Phosphate).
 - Prepare a stock solution of **Thio-NADP** (e.g., 5 mM in reaction buffer).
 - Prepare the enzyme solution of appropriate dilution.
- Assay Procedure:
 - In a 96-well microplate or a cuvette, add the reaction buffer, substrate, and **Thio-NADP** solution.
 - Initiate the reaction by adding the enzyme solution.
 - Immediately place the plate/cuvette in a spectrophotometer.
 - Monitor the increase in absorbance at 405 nm over time.
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A405/\text{min}$) from the linear portion of the absorbance curve.

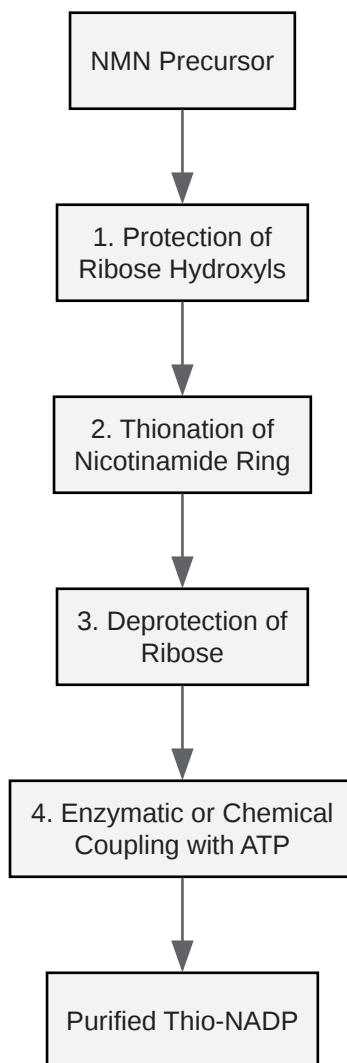
- Use the molar extinction coefficient of reduced **Thio-NADP** to convert the rate into units of enzyme activity (e.g., $\mu\text{mol}/\text{min}$).

Conceptual Synthesis of Thio-NADP

The chemical synthesis of **Thio-NADP** is a complex, multi-step process. While specific proprietary methods may exist, a general approach can be conceptualized based on the synthesis of similar thio-modified nucleotides, such as 4'-thioUTP.^[9] The key step is the thionation of the amide group on the nicotinamide precursor.

Workflow:

- Protection: Protect the reactive hydroxyl groups on the ribose units of a suitable nicotinamide mononucleotide (NMN) precursor.
- Thionation: Treat the protected NMN precursor with a thionating agent, such as Lawesson's reagent, to convert the carboxamide group into a thiocarboxamide.
- Deprotection: Remove the protecting groups from the ribose moiety.
- Coupling: Couple the resulting thionicotinamide mononucleotide with adenosine triphosphate (ATP) enzymatically using an enzyme like NAD⁺ synthetase or via a chemical phosphorylation and coupling strategy. A common chemical method is the one-pot approach reported by Ludwig and Eckstein for nucleoside triphosphates.^[9]
- Purification: Purify the final **Thio-NADP** product using chromatographic techniques such as HPLC.



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Caption: Conceptual synthesis workflow for **Thio-NADP**.

Conclusion

Thio-NADP is a powerful molecular probe whose structure has been rationally designed to facilitate the study of NADP-dependent biological systems. Its unique spectroscopic properties and retained biological activity make it an indispensable tool for researchers in enzymology, drug discovery, and metabolic research. A thorough understanding of its chemical structure is fundamental to its effective application in these fields.

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